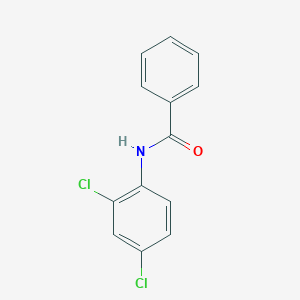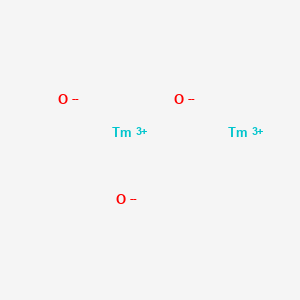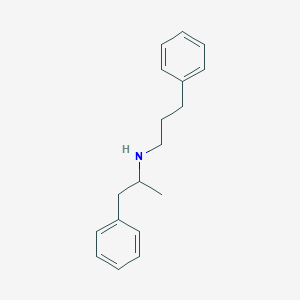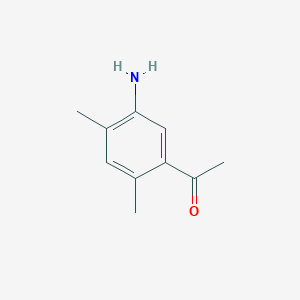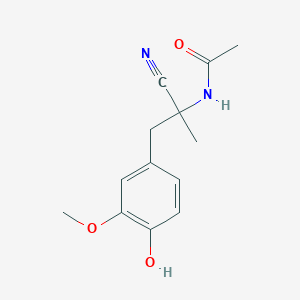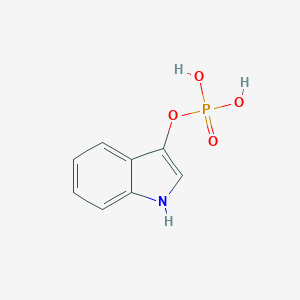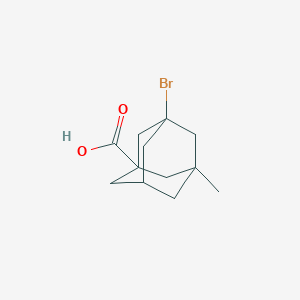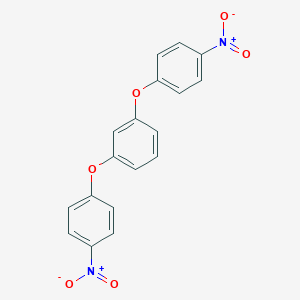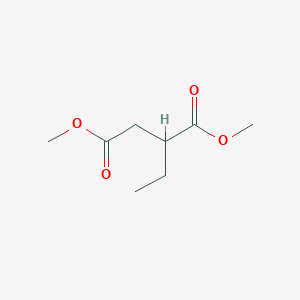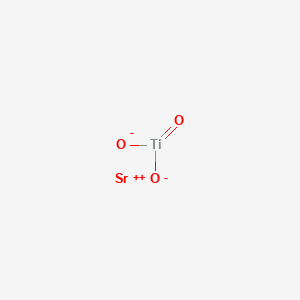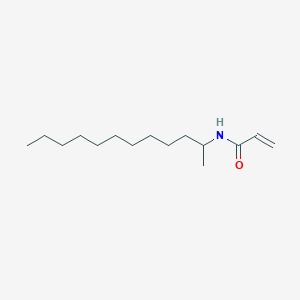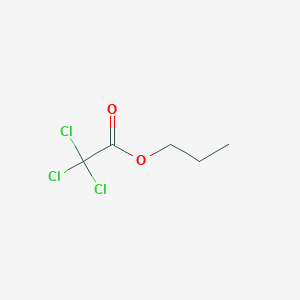
n-Propyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl trichloroacetate (PTA) is a colorless liquid that is widely used in the chemical industry as a solvent, intermediate, and reagent. It is an ester of trichloroacetic acid and n-propanol, and its chemical formula is C3H5Cl3O2. PTA has various applications, including in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of n-Propyl trichloroacetate is not well understood. However, it is believed that n-Propyl trichloroacetate acts as a nucleophile and attacks electrophilic centers in organic compounds. n-Propyl trichloroacetate can also act as a Lewis acid and coordinate with electron-rich compounds. The reactivity of n-Propyl trichloroacetate can be modulated by changing the reaction conditions, such as the temperature, pressure, and concentration of reactants.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of n-Propyl trichloroacetate are not well studied. However, it is known that n-Propyl trichloroacetate can cause skin and eye irritation upon contact. n-Propyl trichloroacetate is also toxic when ingested or inhaled. The toxic effects of n-Propyl trichloroacetate are believed to be due to its ability to disrupt cellular membranes and cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-Propyl trichloroacetate has several advantages as a solvent, intermediate, and reagent in lab experiments. It is a relatively cheap and readily available chemical that can be used in a wide range of reactions. n-Propyl trichloroacetate is also relatively stable and can be stored for long periods without significant degradation. However, n-Propyl trichloroacetate has several limitations, including its toxicity and potential for skin and eye irritation. Careful handling and protective equipment are required when working with n-Propyl trichloroacetate.
Orientations Futures
There are several future directions for the research and development of n-Propyl trichloroacetate. One area of interest is the synthesis of new organic compounds using n-Propyl trichloroacetate as a starting material. n-Propyl trichloroacetate can also be used as a reagent for the determination of alcohols and carboxylic acids in organic compounds. Another area of interest is the development of new methods for the synthesis of n-Propyl trichloroacetate with higher yields and lower environmental impact. Finally, the toxicological effects of n-Propyl trichloroacetate on humans and the environment need to be further studied to ensure safe handling and disposal of this chemical.
Méthodes De Synthèse
N-Propyl trichloroacetate can be synthesized by the reaction of trichloroacetic acid with n-propanol in the presence of a catalyst. The reaction is exothermic and requires careful control of the temperature and pressure. The yield of n-Propyl trichloroacetate can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and catalyst type.
Applications De Recherche Scientifique
N-Propyl trichloroacetate is widely used in scientific research as a solvent, intermediate, and reagent. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and polymers. n-Propyl trichloroacetate has also been used as a starting material for the synthesis of various organic compounds, including esters, amides, and ketones. In addition, n-Propyl trichloroacetate has been used as a reagent for the determination of alcohols and carboxylic acids in organic compounds.
Propriétés
Numéro CAS |
13313-91-2 |
|---|---|
Nom du produit |
n-Propyl trichloroacetate |
Formule moléculaire |
C5H7Cl3O2 |
Poids moléculaire |
205.46 g/mol |
Nom IUPAC |
propyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C5H7Cl3O2/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3 |
Clé InChI |
QWWBZHDIGCDTLY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
CCCOC(=O)C(Cl)(Cl)Cl |
Autres numéros CAS |
13313-91-2 |
Synonymes |
n-Propyl trichloroacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



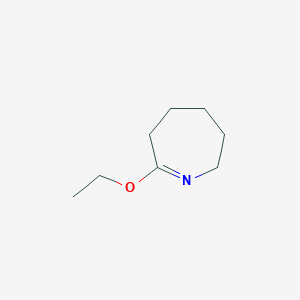
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
